3-HPMA Potassium Salt-3-13C3,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HPMA Potassium Salt-3-13C3,15N is a compound labeled with stable isotopes of carbon-13 and nitrogen-15. It is primarily used in scientific research as a tracer for quantitation during the drug development process . The compound is known for its high purity and stability, making it an essential tool in various fields of study.
Vorbereitungsmethoden
The synthesis of 3-HPMA Potassium Salt-3-13C3,15N involves incorporating stable heavy isotopes of hydrogen, carbon, and other elements into the molecule . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general process includes the use of isotope-labeled precursors and controlled reaction environments to ensure the incorporation of the isotopes at the desired positions within the molecule .
Analyse Chemischer Reaktionen
3-HPMA Potassium Salt-3-13C3,15N undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-HPMA Potassium Salt-3-13C3,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of isotope-labeled compounds
Wirkmechanismus
The mechanism of action of 3-HPMA Potassium Salt-3-13C3,15N involves its use as a tracer molecule. The stable isotopes of carbon-13 and nitrogen-15 allow researchers to track the compound’s movement and transformation within a system. This is particularly useful in studying metabolic pathways, drug interactions, and other biochemical processes . The molecular targets and pathways involved depend on the specific application and the system being studied.
Vergleich Mit ähnlichen Verbindungen
3-HPMA Potassium Salt-3-13C3,15N is unique due to its specific isotope labeling, which provides distinct advantages in research applications. Similar compounds include:
3-HPMA Potassium Salt-3-13C3: Labeled with carbon-13 but not nitrogen-15.
3-HPMA Potassium Salt-3-15N: Labeled with nitrogen-15 but not carbon-13.
Other isotope-labeled compounds: Various compounds labeled with stable isotopes of hydrogen, carbon, nitrogen, and other elements.
These similar compounds may be used in different research contexts, but this compound offers a unique combination of isotopes that can provide more comprehensive data in certain studies.
Eigenschaften
Molekularformel |
C8H14KNO4S |
---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
potassium;(2R)-2-(acetyl(15N)amino)-3-(3-hydroxypropylsulfanyl)(1,2,3-13C3)propanoate |
InChI |
InChI=1S/C8H15NO4S.K/c1-6(11)9-7(8(12)13)5-14-4-2-3-10;/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13);/q;+1/p-1/t7-;/m0./s1/i5+1,7+1,8+1,9+1; |
InChI-Schlüssel |
SBPXEFQYYDXDRE-DYLYWUJTSA-M |
Isomerische SMILES |
CC(=O)[15NH][13C@@H]([13CH2]SCCCO)[13C](=O)[O-].[K+] |
Kanonische SMILES |
CC(=O)NC(CSCCCO)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.